molecular formula C15H23N3O2S B2454995 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034306-61-9

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2454995
CAS No.: 2034306-61-9
M. Wt: 309.43
InChI Key: CYQPMDSSDZRQDK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .

Scientific Research Applications

Selective Receptor Ligand Design

Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the design of selective 5-HT7 receptor ligands. These compounds demonstrate potential in extending a polypharmacological approach to the treatment of complex diseases, such as CNS disorders, through distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Catalysis and Synthesis Innovation

Studies on trifluoromethanesulfonic (triflic) acid have highlighted its efficacy as a catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to pyrrolidines, facilitating the efficient formation of polycyclic systems. This underscores the role of sulfonamides in advancing synthetic methodologies (Haskins & Knight, 2002).

Medicinal Chemistry and Drug Design

Further research into the modification of sulfonamide groups linked to the 4-position of phenyl groups has led to the development of inhibitors for the cyclin-dependent kinase CDK2, showcasing the potential of these compounds in creating targeted therapeutic agents (Griffin et al., 2006).

Antibacterial and Antifungal Properties

Compounds derived from sulfonamides have exhibited potent antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. Molecular modeling studies have been performed to better understand these interactions and optimize the compounds for therapeutic use (Othman et al., 2019).

Antioxidant and Enzyme Inhibition

Sulfonyl hydrazone scaffolds containing piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity, suggesting their utility in addressing oxidative stress and related pathologies. These findings demonstrate the multifunctional potential of sulfonamide derivatives in medicinal chemistry (Karaman et al., 2016).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and toxicology studies .

Future Directions

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Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-12-10-14(4-7-16-12)18-8-5-13(6-9-18)11-17-21(19,20)15-2-3-15/h4,7,10,13,15,17H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQPMDSSDZRQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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